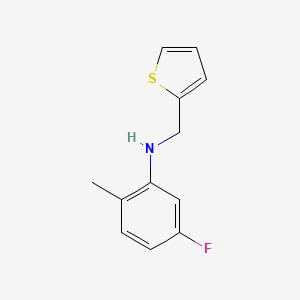

5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline

Description

Properties

Molecular Formula |

C12H12FNS |

|---|---|

Molecular Weight |

221.30 g/mol |

IUPAC Name |

5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline |

InChI |

InChI=1S/C12H12FNS/c1-9-4-5-10(13)7-12(9)14-8-11-3-2-6-15-11/h2-7,14H,8H2,1H3 |

InChI Key |

LJQQJDHDFMHSCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NCC2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Fluorination and Methylation of Aniline

The initial step involves fluorination of aniline derivatives, followed by methylation at the ortho position:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Fluorination | Selectfluor or N-fluorobenzenesulfonimide (NFSI) | Room temperature, solvent: acetonitrile | 70–85% | Selectfluor provides regioselectivity for para-fluoro substitution |

| Methylation | Methyl iodide (CH3I) or dimethyl sulfate | Reflux in acetone or DMF | 65–80% | Methylation occurs at the amino group or ortho position depending on conditions |

Alternative Routes for Selective Substitution

- Electrophilic aromatic substitution using fluorinating agents like NFSI on pre-methylated aniline derivatives

- Directed ortho-methylation via lithiation followed by methylation with methyl iodide

Synthesis of the Thiophen-2-ylmethyl Moiety

Preparation of Thiophen-2-ylmethyl Bromide

Thiophen-2-ylmethyl bromide serves as a key electrophile for subsequent nucleophilic substitution:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Bromination | Phosphorus tribromide (PBr3) | Reflux in dichloromethane | 75–85% | Converts thiophen-2-ylmethanol to bromide |

| Purification | Distillation or recrystallization | - | - | Ensures high purity for coupling reactions |

Alternative Synthesis

- Use of thiophen-2-ylmethyl chloride via thionyl chloride (SOCl2) for more reactive intermediates

Coupling of Aniline and Thiophen-2-ylmethyl Fragment

Nucleophilic Substitution

The amino group of the fluorinated, methylated aniline is reacted with thiophen-2-ylmethyl bromide:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Alkylation | Potassium carbonate (K2CO3) | Reflux in acetone or DMF | 60–85% | Promotes SN2 reaction, attaching the thiophen-2-ylmethyl group |

Catalytic Amination (Optional)

Alternatively, Buchwald-Hartwig amination can be employed:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Cross-coupling | Pd catalyst, XPhos ligand, base (Cs2CO3) | 120°C, inert atmosphere | 70–85% | Facilitates direct C–N bond formation between aryl halide and amine |

Optimization and Yield Data

| Method | Reagents | Conditions | Typical Yield | Remarks |

|---|---|---|---|---|

| Nucleophilic substitution | Thiophen-2-ylmethyl bromide + aniline derivative | Reflux in DMF | 60–85% | Widely used for its simplicity and efficiency |

| Buchwald-Hartwig coupling | Aryl halide + thiophen-2-ylmethyl amine | Pd catalyst, ligand, 120°C | 70–85% | Suitable for high-purity synthesis |

Summary of Key Literature Findings

- Optimized conditions for synthesizing similar compounds involve refluxing zinc chloride with methylated aniline derivatives and aryl aldehydes, yielding 74–92% of target compounds, demonstrating the importance of catalyst choice and reaction temperature.

- Electrophilic substitution methods for fluorination and methylation are well-established, with yields typically exceeding 70% under controlled conditions.

- Coupling reactions such as nucleophilic substitution and Buchwald-Hartwig amination are preferred for their reliability and high yields, especially when synthesizing complex molecules like 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic rings (aniline and thiophene) undergo EAS, with regioselectivity governed by substituent directing effects:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Fluoro-2-methyl-3-nitro-N-(thiophen-2-ylmethyl)aniline | |

| Sulfonation | Fuming H₂SO₄, 50°C | 5-Fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline-3-sulfonic acid | |

| Halogenation | Cl₂/FeCl₃, 25°C | 3-Chloro-5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline |

-

Mechanistic Notes :

-

The aniline ring directs electrophiles to the meta position relative to the fluorine atom due to its strong electron-withdrawing nature.

-

The thiophene ring undergoes substitution at the 5-position under electrophilic conditions.

-

Oxidation Reactions

The thiophene moiety is susceptible to oxidation, while the amine group can participate in redox processes:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Thiophene oxidation | m-CPBA, CH₂Cl₂, 25°C | 5-Fluoro-2-methyl-N-(thiophen-2-ylmethyl-S-oxide)aniline | , |

| Amine oxidation | KMnO₄, H₂O, 80°C | 5-Fluoro-2-methylnitroso-N-(thiophen-2-ylmethyl)benzene |

-

Key Observations :

-

Thiophene oxidation yields sulfoxides (mild conditions) or sulfones (harsh conditions).

-

Over-oxidation of the amine group is minimized by steric hindrance from the thiophen-2-ylmethyl substituent.

-

Functionalization of the Amine Group

The secondary amine undergoes alkylation, acylation, and condensation:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acylation | Acetyl chloride, pyridine, 0°C | N-Acetyl-5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline | |

| Schiff base formation | Benzaldehyde, EtOH, reflux | 5-Fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline benzylidene derivative |

-

Steric Considerations : The bulky thiophen-2-ylmethyl group slows reaction kinetics compared to simpler anilines.

Cross-Coupling Reactions

The compound participates in transition metal-catalyzed reactions after halogenation:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF, 80°C | 5-Fluoro-2-methyl-3-aryl-N-(thiophen-2-ylmethyl)aniline |

Thiophene Ring Functionalization

The thiophene moiety enables unique reactivity:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Lithiation | n-BuLi, THF, −78°C | 5-Fluoro-2-methyl-N-(5-lithiothiophen-2-ylmethyl)aniline | |

| Cycloaddition | Maleic anhydride, 100°C | Diels-Alder adduct with fused thiophene-aniline system |

Scientific Research Applications

5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

Materials Science: It is employed in the development of organic semiconductors and conductive polymers for use in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities with potential biological activities.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act as an inhibitor or modulator of enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or ion channels, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Substituent Effects on Reactivity and Electronic Properties

- Fluorine vs. Trifluoromethyl (CF₃): The 5-fluoro substituent in the target compound is less electron-withdrawing than the 5-CF₃ group in N-Cyclohexyl-2-fluoro-5-(trifluoromethyl)aniline, leading to differences in aromatic electrophilic substitution rates .

- Methyl Group Position: The 2-methyl group in the target compound sterically hinders ortho/para positions, unlike the 4-methyl isomer (4-Methyl-N-(thiophen-2-ylmethyl)aniline), which allows greater resonance stabilization .

- Thiophene vs. Aliphatic N-Alkyl Groups: The thiophen-2-ylmethyl group introduces π-conjugation and sulfur-based interactions, contrasting with aliphatic groups (e.g., 3-methylbutan-2-yl in ), which primarily influence lipophilicity .

Spectroscopic and Crystallographic Comparisons

- NMR Data: The target compound’s thiophene moiety would exhibit distinct $ ^1H $ NMR signals (δ ~6.7–7.2 ppm for thiophene protons), similar to N-(thiophen-2-ylmethyl)aniline (δ 7.01–7.24 ppm for aromatic protons) .

- Crystal Packing: Compounds with thiophene groups (e.g., N-(2-Nitrophenyl)thiophene-2-carboxamide) exhibit dihedral angles between aromatic rings (8.5–13.5°), affecting molecular stacking and solubility .

Biological Activity

5-Fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline is an organic compound characterized by its unique molecular structure, which includes a fluorine atom, a methyl group, and a thiophenyl substituent. This compound has garnered interest in the field of medicinal chemistry due to its potential pharmacological properties and applications in various therapeutic contexts.

The molecular formula of 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline is , with a molecular weight of approximately 221.30 g/mol. The presence of the fluorine atom is significant as it enhances the lipophilicity and biological activity of the compound, making it valuable in pharmaceutical applications .

The biological activity of 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline can be attributed to its interaction with various biological targets, including enzymes and receptors. The aniline moiety allows for electrophilic aromatic substitution reactions, while the thiophenyl group may enhance binding affinity to biological targets due to its electron-donating properties.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:

- Anticancer Activity : Compounds structurally related to 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been evaluated for their antiproliferative effects against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) .

- Antifungal Activity : Some studies suggest that related compounds may possess antifungal properties, although specific data on this compound's antifungal efficacy remains limited .

Case Studies

- Antiproliferative Activity : A study conducted on structurally similar compounds demonstrated significant antiproliferative effects against multiple cancer cell lines. The most active derivatives exhibited IC50 values in the low micromolar range, indicating strong potential as anticancer agents .

- Molecular Docking Studies : Computational studies have indicated that 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline may interact favorably with key protein targets involved in cancer progression, such as tubulin and other oncogenic pathways. These interactions could lead to inhibition of cell cycle progression and induction of apoptosis in tumor cells .

Interaction Studies

Interaction studies involving 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline focus on its binding affinity and interactions with biological targets. Techniques such as molecular docking simulations and in vitro assays are employed to assess these interactions, which are crucial for understanding its pharmacodynamics and pharmacokinetics.

Comparative Analysis

The uniqueness of 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline lies in its specific combination of functional groups:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline | C12H12FNS | Fluorine atom enhances lipophilicity |

| 2,4-Difluoro-N-(thiophen-2-ylmethyl)aniline | C12H12F2NS | Different fluorine substitution pattern |

| N-(2-aminoethyl)-3,4-difluoro-N-(thiophen-2-yl)methylaniline | C12H14F2N3S | Contains aminoethyl group |

This table highlights how the structural variations influence biological activity and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive N-alkylation, where a primary amine reacts with a carbonyl-containing precursor (e.g., aldehydes or ketones) under reducing conditions. For example, using borazane (BH₃·NH₃) as a reducing agent with carboxylic acids or aldehydes in anhydrous solvents like THF or DCM at 60–80°C can yield the target compound. Optimization of catalyst loading (e.g., Pd/C for hydrogenation) and reaction time is critical to avoid over-reduction or side reactions . Alternative methods include nucleophilic substitution of halogenated intermediates with thiophen-2-ylmethanamine under basic conditions (e.g., K₂CO₃ in DMF) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm substitution patterns via ¹H/¹³C NMR (e.g., aromatic proton splitting for the fluoro and methyl groups, thiophene ring protons at δ 6.8–7.2 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with fluorine and sulfur atoms.

- HPLC : Assess purity with reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the key reactivity trends of the thiophene and aniline moieties in this compound?

- Methodological Answer : The thiophene ring is prone to electrophilic substitution (e.g., nitration, halogenation) at the 5-position due to electron-rich sulfur. The aniline group can undergo diazotization or acylation, but the fluorine substituent may deactivate the ring toward electrophiles. Reductive conditions (e.g., H₂/Pd-C) should be applied cautiously to avoid desulfurization of the thiophene .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or similar software can determine bond lengths, angles, and intermolecular interactions. For example, the dihedral angle between the thiophene and aniline rings provides insights into conjugation efficiency. High-resolution data (R-factor < 0.05) and refinement against twinned data (if applicable) are critical for accuracy .

Q. What computational methods are suitable for predicting the compound’s bioactivity or environmental persistence?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and interaction with biomolecules (e.g., cytochrome P450 enzymes).

- Molecular docking : Screen against protein targets (e.g., kinases, GPCRs) using AutoDock Vina to identify potential pharmacological applications.

- Environmental modeling : Use QSAR models to estimate biodegradation half-lives or toxicity thresholds in soil/water systems .

Q. How can contradictory data on degradation pathways in environmental matrices be resolved?

- Methodological Answer : Employ isotope-labeling (e.g., ¹⁴C or ¹⁵N) to track degradation intermediates via LC-MS/MS. Compare advanced oxidation processes (AOPs) like Fenton’s reagent (Fe²⁺/H₂O₂) vs. ozonation to identify dominant pathways (e.g., hydroxyl radical attack on the aniline ring vs. thiophene cleavage). Soil column studies under varying pH and redox conditions can clarify partitioning behavior .

Q. What strategies mitigate challenges in detecting low-concentration metabolites in biological samples?

- Methodological Answer : Use derivatization (e.g., dansyl chloride for amine groups) to enhance LC-MS sensitivity. Solid-phase microextraction (SPME) coupled with GC-MS improves detection limits for volatile metabolites. Validate methods using spike-recovery experiments in plasma or urine matrices to account for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.